molecular formula C10H7BrO2 B068388 1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone CAS No. 187657-92-7

1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone

Cat. No. B068388
M. Wt: 239.06 g/mol
InChI Key: WVHFTONHSRLBGL-UHFFFAOYSA-N
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Description

“1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone” is a chemical compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It’s found in many biologically active natural and synthetic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzofuran derivatives are often synthesized through various methods such as cyclization, coupling reactions, and transition metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzofuran ring attached to a bromoethanone group. The benzofuran ring is a fused ring structure that includes a benzene ring and a furan ring .

Scientific Research Applications

Synthesis and Characterization

  • Novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with a halogen or nitro group were synthesized, starting from corresponding 2-(2-formylphenoxy)alkanoic acids. This study highlights the potential for diverse compound synthesis using 1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone derivatives (Kwiecień & Szychowska, 2006).
  • A methacrylate polymer bearing a chalcone side group was synthesized using 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, showcasing the compound's utility in polymer synthesis (Çelik & Coskun, 2018).

Biocatalysis and Green Chemistry

  • Lactobacillus paracasei was used as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl) ethanone to (S)-1-(benzofuran-2-yl) ethanol, demonstrating a green method for producing chiral intermediaries in drug production (Şahin, 2019).

Optoelectronic and Thermal Properties

  • The thermal and dielectric properties of a methacrylate polymer derived from 1-(1-benzofuran-2-yl) ethanone were studied, indicating potential applications in materials science (Çelik & Coskun, 2018).
  • A novel methacrylate monomer containing benzofuran side group, synthesized from 2-bromo-1-(5-bromo benzofuran-2-yl) ethanone, was polymerized and analyzed for its thermal degradation kinetics (Koca, Kurt, Kırılmış, & Aydogdu, 2012).

Enantioselective Synthesis

  • Baker's yeast was used for the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones, highlighting the compound's role in producing optically active carbinols (Paizs et al., 2003).

Medicinal Chemistry

  • A new benzofuran derivative from Petasites hybridus roots was studied for its inhibitory activity on breast cancer cells, exemplifying the potential medicinal applications of benzofuran derivatives (Khaleghi et al., 2011).

Material Science

  • Synthesis of novel poly(2‐(5‐bromo benzofuran‐2‐yl)‐2‐oxoethyl methacrylate) and its characterization, including thermal degradation kinetics, indicates its potential application in material science (Koca, Kurt, Kırılmış, & Aydogdu, 2012).

properties

IUPAC Name

1-(1-benzofuran-3-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHFTONHSRLBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380202
Record name 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzofuran-3-yl)-2-bromoethanone

CAS RN

187657-92-7
Record name 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phenyltrimethylammonium tribromide (2.47 g) in tetrahydrofuran (20 ml) was added dropwise at ambient temperature under nitrogen over 5 minutes to a stirred solution of 3-acetylbenzo[b]furan (1 g) in tetrahydrofuran (20 ml), then the mixture was stirred at ambient temperature for a further 1.5 hours, filtered, and the solvent removed in vacuo. The residue was triturated with ether, and the resulting solid was collected by filtration and dried in vacuo at ambient temperature to give 3-(2-bromoacetyl)benzo[b]furan as an off-white solid (0.25 g).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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